molecular formula C12H14N2O2 B13201652 7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13201652
M. Wt: 218.25 g/mol
InChI Key: XFMVHSZSCBINHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that belongs to the class of phthalazines This compound is characterized by a phthalazine core structure with a methoxy group at the 7th position and an isopropyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxyphthalic anhydride with isopropylamine, followed by cyclization to form the desired phthalazinone structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while reduction can produce various reduced phthalazine compounds.

Scientific Research Applications

7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of 7-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one, lacking the methoxy and isopropyl groups.

    Quinoxaline: A structurally related compound with a similar heterocyclic core but different substituents.

    Benzofuran: Another heterocyclic compound with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and isopropyl groups can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

7-methoxy-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C12H14N2O2/c1-8(2)14-12(15)11-6-10(16-3)5-4-9(11)7-13-14/h4-8H,1-3H3

InChI Key

XFMVHSZSCBINHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)OC)C=N1

Origin of Product

United States

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